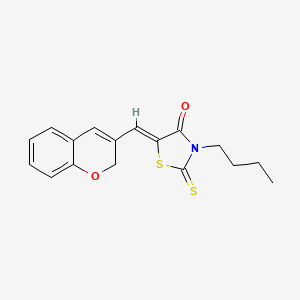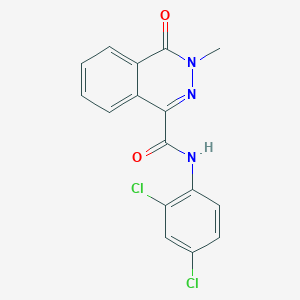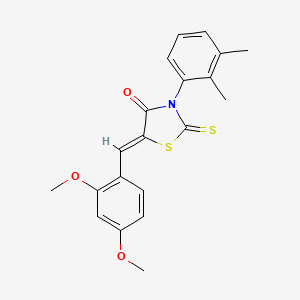![molecular formula C19H21N5O B12165295 1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12165295.png)
1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-环戊基-6-甲基-N-(吡啶-4-基甲基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺是一种合成的有机化合物,具有复杂的结构,包含吡唑并[3,4-b]吡啶核心。由于其潜在的生物活性以及在药物化学中的应用,该化合物在各个科学研究领域都引起了关注。
准备方法
合成路线和反应条件: 1-环戊基-6-甲基-N-(吡啶-4-基甲基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺的合成通常涉及多步有机反应。常见的合成路线包括:
吡唑并[3,4-b]吡啶核心的形成: 这可以通过涉及适当前体(如肼和吡啶衍生物)的环化反应来实现。
环戊基和甲基的引入: 这些基团可以通过使用环戊基溴和碘甲烷等试剂进行烷基化反应来引入。
吡啶-4-基甲基的连接: 此步骤通常涉及亲核取代反应,其中吡啶环用合适的离去基团进行官能化,然后与亲核试剂反应。
工业生产方法: 该化合物的工业生产可能涉及优化上述合成步骤,以确保高产率和纯度。这包括使用可扩展的反应条件、高效的纯化技术,以及可能开发催化过程以提高反应效率。
化学反应分析
反应类型: 1-环戊基-6-甲基-N-(吡啶-4-基甲基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化,可能导致形成羧酸或酮。
还原: 使用氢化铝锂或硼氢化钠等试剂的还原反应可以将羰基转化为醇。
取代: 亲核取代反应可以在吡啶环上发生,特别是如果它包含合适的离去基团。
常见试剂和条件:
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水醚中的氢化铝锂。
取代: 在碱存在下,胺或硫醇等亲核试剂。
主要产物:
氧化: 羧酸、酮。
还原: 醇。
取代: 取决于所用亲核试剂的不同,各种取代衍生物。
科学研究应用
1-环戊基-6-甲基-N-(吡啶-4-基甲基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子相互作用的潜力。
医学: 研究其潜在的治疗效果,包括抗炎和抗癌活性。
作用机制
1-环戊基-6-甲基-N-(吡啶-4-基甲基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,从而导致生物途径的调节。确切的途径和靶标可能因特定应用和生物学环境而异。
类似化合物:
1-环戊基-6-甲基-1H-吡唑并[3,4-b]吡啶-4-甲酰胺: 缺少吡啶-4-基甲基。
1-环戊基-6-甲基-N-(吡啶-3-基甲基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺: 吡啶基的位点不同。
独特性: 1-环戊基-6-甲基-N-(吡啶-4-基甲基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺由于其特定的取代模式而具有独特性,该模式会影响其生物活性及化学反应性。与类似化合物相比,吡啶-4-基甲基的存在可以增强其与某些生物靶标的结合亲和力。
这篇详细的概述全面概述了1-环戊基-6-甲基-N-(吡啶-4-基甲基)-1H-吡唑并[3,4-b]吡啶-4-甲酰胺,涵盖了它的合成、反应、应用以及与类似化合物的比较
相似化合物的比较
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the pyridin-4-ylmethyl group.
1-Cyclopentyl-6-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Has a different position of the pyridinyl group.
Uniqueness: 1-Cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-4-ylmethyl group can enhance its binding affinity to certain biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C19H21N5O |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
1-cyclopentyl-6-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N5O/c1-13-10-16(19(25)21-11-14-6-8-20-9-7-14)17-12-22-24(18(17)23-13)15-4-2-3-5-15/h6-10,12,15H,2-5,11H2,1H3,(H,21,25) |
InChI 键 |
KASAVRSOTVWEJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B12165212.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165213.png)
![6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione](/img/structure/B12165215.png)
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12165217.png)
![N-(3-chlorophenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12165225.png)

![2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12165237.png)

![methyl 3-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12165261.png)
![6'-butyl-10'-methyl-8'H-spiro[cyclopentane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B12165265.png)



![2-[({3-[(4,6-dimethylpyrimidin-2-yl)amino]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12165303.png)
